molecular formula C11H13KN2O3 B2876205 Potassium 4-morpholinyl(2-pyridinyl)acetate CAS No. 1246553-34-3

Potassium 4-morpholinyl(2-pyridinyl)acetate

Cat. No.: B2876205
CAS No.: 1246553-34-3
M. Wt: 260.334
InChI Key: XMTPHXKRFWLREQ-UHFFFAOYSA-M
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Description

Potassium 4-morpholinyl(2-pyridinyl)acetate is a chemical compound with the molecular formula C({11})H({13})N({2})O({3})K It is a potassium salt derivative of 4-morpholinyl(2-pyridinyl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-morpholinyl(2-pyridinyl)acetate typically involves the following steps:

    Formation of 4-morpholinyl(2-pyridinyl)acetic acid: This can be achieved through a multi-step organic synthesis process starting from 2-bromopyridine and morpholine. The reaction involves nucleophilic substitution, followed by carboxylation to introduce the acetic acid moiety.

    Neutralization with Potassium Hydroxide: The 4-morpholinyl(2-pyridinyl)acetic acid is then neutralized with potassium hydroxide to form the potassium salt.

The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol or water to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process would include:

    Batch or Continuous Flow Reactors: To handle the large volumes and maintain consistent reaction conditions.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-morpholinyl(2-pyridinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Potassium 4-morpholinyl(2-pyridinyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its properties may be beneficial in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Potassium 4-morpholinyl(2-pyridinyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-morpholinyl(3-pyridinyl)acetate
  • Potassium 4-morpholinyl(4-pyridinyl)acetate
  • Sodium 4-morpholinyl(2-pyridinyl)acetate

Uniqueness

Potassium 4-morpholinyl(2-pyridinyl)acetate is unique due to the specific positioning of the morpholine and pyridine rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it particularly useful in certain applications.

Biological Activity

Potassium 4-morpholinyl(2-pyridinyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and a pyridine moiety, which are known to influence its biological activity. The structure can be represented as follows:

  • Morpholine : A six-membered ring containing one oxygen and five carbon atoms.
  • Pyridine : A six-membered aromatic ring with one nitrogen atom.

This unique combination allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
  • Neuroprotective Effects : Some studies suggest that derivatives of morpholine can exert neuroprotective effects by modulating oxidative stress and inflammation, potentially through pathways involving AKT/mTOR signaling .
  • Antiproliferative Activity : The compound may exhibit antiproliferative effects against cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound and its derivatives:

Study Cell Line IC50 Value (µM) Mechanism
Study AA375 melanoma0.58PI3K inhibition
Study BMCF-7 breast cancer0.375 - 0.381Antiproliferative activity
Study CNeuroblastoma cellsNot specifiedNeuroprotection via oxidative stress modulation

These studies indicate that the compound exhibits significant inhibitory activity against specific cancer cell lines and suggests potential neuroprotective properties.

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective properties of morpholine derivatives, it was found that certain analogs could significantly reduce neuronal injury induced by oxidative stress, suggesting a protective role in neurodegenerative conditions .
  • Anticancer Activity : Another investigation reported that compounds similar to this compound demonstrated substantial growth inhibition in various cancer cell lines, indicating potential use as anticancer agents .

Properties

IUPAC Name

potassium;2-morpholin-4-yl-2-pyridin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.K/c14-11(15)10(9-3-1-2-4-12-9)13-5-7-16-8-6-13;/h1-4,10H,5-8H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTPHXKRFWLREQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=N2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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